molecular formula C22H13ClN4O4 B11533876 N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11533876
M. Wt: 432.8 g/mol
InChI Key: MPIDSJVLDHWOOR-ZMOGYAJESA-N
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Description

(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound that features a combination of furan, imidazo[1,2-a]pyridine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazo[1,2-a]pyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving nitrophenyl and imidazo[1,2-a]pyridine groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the imidazo[1,2-a]pyridine moiety can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[5-(4-BROMO-3-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE
  • (E)-1-[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE

Uniqueness

The presence of the chlorine atom in (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C22H13ClN4O4

Molecular Weight

432.8 g/mol

IUPAC Name

(E)-1-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine

InChI

InChI=1S/C22H13ClN4O4/c23-16-8-6-14(12-17(16)27(28)29)18-9-7-15(31-18)13-24-22-21(19-4-3-11-30-19)25-20-5-1-2-10-26(20)22/h1-13H/b24-13+

InChI Key

MPIDSJVLDHWOOR-ZMOGYAJESA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CO5

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CO5

Origin of Product

United States

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